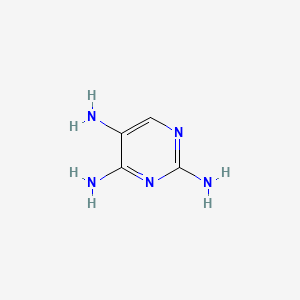

Pyrimidine-2,4,5-triamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFMBGHUOSBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956871 | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-50-7, 50855-02-2 | |

| Record name | 2,5,6-Triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3546-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4,5-triamine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing its use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in biological systems.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological environments.

| Property | Value | Source |

| Chemical Structure |  | --INVALID-LINK-- |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 248–250 °C | [2] |

| Boiling Point | Not experimentally determined (Predicted: 483.4±48.0 °C) | N/A |

| Solubility | Information not available in detail. General pyrimidines are moderately soluble in water and soluble in many organic solvents. | [3] |

| pKa | Not experimentally determined (Predicted: 8.15±0.10) | N/A |

| LogP | Not experimentally determined (Predicted: -1.2) | [1] |

| Appearance | Red-brown solid | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Synthesis of this compound

A common synthetic route involves the reduction of a nitro-substituted pyrimidine precursor. The following protocol is adapted from a published procedure.[2]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

5-Nitropyrimidine-2,4-diamine

-

Sodium dithionite

-

Sodium carbonate

-

Water

-

Isopropyl alcohol

Procedure:

-

To a suspension of 5-nitropyrimidine-2,4-diamine (3.6 mmol) in 10 mL of water, stir at 80 °C.[2]

-

Add sodium dithionite (7.2 mmol) portion-wise over 3-5 minutes.

-

After the addition is complete, stir the reaction mixture at 60 °C.

-

Add sodium carbonate (0.018 mol) to the reaction mixture.

-

Evaporate the solvent using a rotary evaporator.

-

The resulting solid is crushed and extracted with isopropyl alcohol (30 mL). This extraction is repeated three times.

-

The combined filtrates are evaporated on a rotary evaporator and the resulting solid is dried in the air to yield this compound.[2]

Melting Point Determination

The melting point is a crucial indicator of purity.

Workflow for Melting Point Determination

Caption: Melting Point Determination Workflow.

Procedure:

-

A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.[4]

-

The capillary tube is placed in a melting point apparatus.[5]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[6]

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7] For a pure compound, this range should be narrow.

Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[8]

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

A known volume of the saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the residue is weighed again.

-

The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method to determine the acid dissociation constant (pKa).

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent, often a water-methanol mixture to ensure solubility.[10]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[11]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the amine groups are protonated.[12]

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

-

A series of standard compounds with known LogP values are injected into an RP-HPLC system to obtain their retention times.[13]

-

A calibration curve is generated by plotting the logarithm of the capacity factor (k') of the standards against their known LogP values.

-

This compound is injected into the same RP-HPLC system under identical conditions to determine its retention time.

-

The capacity factor for this compound is calculated from its retention time, and its LogP value is determined from the calibration curve.[14]

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the pyrimidine scaffold is a cornerstone in numerous biological processes and a key pharmacophore in many therapeutic agents.

General Role of Pyrimidines in Biology

Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), which are essential for DNA and RNA synthesis, and consequently, for cell proliferation and genetic integrity.[2] The de novo and salvage pathways of pyrimidine synthesis are critical for maintaining the cellular pool of nucleotides.

Simplified Overview of Pyrimidine Metabolism

Caption: Pyrimidine Metabolism Pathways.

Potential Roles in Drug Development

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as:

-

Anticancer Agents: By acting as antagonists of nucleotide metabolism, pyrimidine analogs can disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.

-

Antiviral and Antimicrobial Agents: Interference with viral or microbial nucleic acid replication is a common mechanism of action for pyrimidine-based drugs.

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways.

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate de novo pyrimidine synthesis, highlighting the link between cellular signaling and nucleotide metabolism.[15] Oncogenic signaling pathways, such as those involving PI3K/Akt and MYC, can also upregulate nucleotide synthesis to support tumor growth.[16] While direct evidence for this compound is pending, its structural similarity to endogenous pyrimidines suggests potential interactions within these fundamental cellular processes.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. While a complete experimental dataset for all properties is not yet available, the provided methodologies offer a clear path for their acquisition. The biological significance of the pyrimidine core underscores the importance of this compound as a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological targets and signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reconstructive Methodology in the Synthesis of 2-Aminopurine [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 16. mdpi.com [mdpi.com]

Pyrimidine-2,4,5-triamine (CAS 3546-50-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5-triamine, with the CAS number 3546-50-7, is a heterocyclic organic compound belonging to the pyrimidine family. As a substituted pyrimidine, it serves as a versatile building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of therapeutic agents. This technical guide provides a detailed overview of the known properties, synthesis, and potential biological significance of this compound, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 3546-50-7 | [1] |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,5-Triaminopyrimidine | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point (Predicted) | 483.4 ± 48.0 °C | [2] |

| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.15 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol

Reaction Scheme:

A potential synthetic pathway can be envisioned starting from a suitably substituted pyrimidine precursor, followed by amination reactions. A common strategy involves the reduction of a nitroso group.

Experimental Protocol:

Step 1: Nitrosation of a Diaminopyrimidine Precursor

-

Dissolve the starting material, 2,4-diaminopyrimidine, in an appropriate aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at a controlled temperature, typically below 10°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the pyrimidine solution while maintaining the low temperature and stirring vigorously.

-

Continue the addition until a persistent blue or violet color is observed, indicating the formation of the 5-nitroso-2,4-diaminopyrimidine intermediate.

-

Maintain the reaction mixture at a low temperature for an additional 30-60 minutes to ensure complete reaction.

-

Isolate the precipitated 5-nitroso-2,4-diaminopyrimidine by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitroso Group to an Amine

-

Suspend the dried 5-nitroso-2,4-diaminopyrimidine in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation. Introduce a palladium on carbon (Pd/C) catalyst to the suspension.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50 psi).

-

Stir the mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reduction.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from an appropriate solvent system to obtain the final product of high purity.

Logical Workflow for Synthesis:

References

biological activities of Pyrimidine-2,4,5-triamine derivatives

An In-depth Technical Guide on the Biological Activities of Pyrimidine-2,4,5-triamine Derivatives

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities.[2][3] Within this broad class, derivatives of this compound have emerged as a particularly promising chemotype. The strategic placement of three amino groups at the 2, 4, and 5 positions creates a privileged scaffold for potent and selective interactions with various biological targets.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key molecular pathways to facilitate further investigation and drug discovery efforts in this area. The primary focus will be on their well-documented roles as anticancer agents through the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and as antimicrobial agents via the inhibition of Dihydrofolate Reductase (DHFR).

Synthesis of this compound Derivatives

The synthesis of the this compound core is a critical step in the development of novel therapeutic agents. A common and effective method involves a multi-step process starting from a 2,4-diamino-6-halopyrimidine. This precursor is first reacted with an alcohol in the presence of an alkali metal alcoholate to yield a 2,4-diamino-6-alkoxypyrimidine. Subsequent treatment with nitrous acid introduces a nitroso group at the 5-position. The final and crucial step is the catalytic hydrogenation of the 2,4-diamino-5-nitroso-6-alkoxypyrimidine, which reduces the nitroso group to the primary amine, yielding the desired 2,4,5-triamino-6-alkoxypyrimidine scaffold.[4] This synthetic pathway provides a reliable foundation for creating a diverse library of derivatives for biological screening.

Key Biological Activities and Mechanisms of Action

Anticancer Activity: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, survival, and migration.[5][6] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC), bladder cancer, and gastric cancer.[7][8] The 2,4,5-trisubstituted pyrimidine scaffold has been identified as a highly effective template for developing potent and selective FGFR inhibitors.[5][7] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, that promote tumor growth.[6][9] Notably, certain derivatives have been engineered to form covalent bonds with specific cysteine residues within the ATP-binding pocket, leading to irreversible inhibition and potent antitumor activity, even against acquired resistance mutations.[5][10]

Antimicrobial Activity: DHFR Inhibition

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[11] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it vital for DNA replication and cell proliferation.[12] This makes DHFR an attractive target for antimicrobial and anticancer therapies.[11] The 2,4-diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors, with drugs like Trimethoprim demonstrating its efficacy.[12][13] this compound derivatives, which contain this key structural motif, have been developed as potent DHFR inhibitors.[14] By mimicking the binding of the natural substrate, these compounds occupy the active site of the enzyme, blocking the production of THF and thereby halting the growth of pathogenic microorganisms or cancer cells.[13][15]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of representative this compound and related derivatives.

Table 1: Anticancer Activity - FGFR Kinase Inhibition and Cellular Proliferation

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|---|

| FIIN-1 | FGFR1 | Enzymatic Kinase Assay | - | - | [10] |

| FIIN-1 | Tel-FGFR1 | Cell Proliferation (MTT) | 14 | Ba/F3 | [10] |

| Compound 12l | FGFR1 (V561M) | Cell Proliferation | Potent Inhibition | L6-FGFR1 | [5] |

| AZD4547 | FGFR1 | Enzymatic Kinase Assay | 12.17 | - | [16] |

| Compound 5 | FGFR1 | Enzymatic Kinase Assay | 0.33 | - | [16] |

| Compound 9 | FGFR1 | Enzymatic Kinase Assay | 0.50 | - | [16] |

| Compound 16 | FGFR1 | Enzymatic Kinase Assay | 1.31 | - | [16] |

| Compound 4f | - | Cell Proliferation (MTT) | 6250 | MDA-MB-231 | [17] |

| Compound 4k | - | Cell Proliferation (MTT) | 8180 | MDA-MB-231 |[17] |

Table 2: Antimicrobial/Anticancer Activity - DHFR Inhibition

| Compound | Target DHFR | IC₅₀ (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 2 | Human DHFR | 19 | Dual Inhibitor | [15] |

| Compound 2 | Human TS | 54 | Dual Inhibitor | [15] |

| Piritrexim | DHFR | Potent Inhibition | Antifolate | [14] |

| Compound 1c | Human DHFR | 560 | - | [15] |

| Compound 1d | T. gondii DHFR | 56 | 393-fold vs Human | [15] |

| Trimethoprim | Bacterial DHFR | - | Known Inhibitor | [12] |

| Methotrexate | Human DHFR | Potent Inhibition | Known Inhibitor | [11] |

| Compound 4 | Bovine Liver DHFR | 4 | - |[11] |

Experimental Protocols

FGFR Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against an FGFR kinase using a fluorescence-based assay like LanthaScreen™ or ADP-Glo™.[18][19]

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[18]

-

Serially dilute the test compounds in DMSO and then in 1X Kinase Buffer to achieve 3X final concentrations.

-

Prepare a 3X solution of the recombinant FGFR kinase and an appropriate substrate (e.g., poly E-Y) in Kinase Buffer.

-

Prepare a 3X solution of ATP in Kinase Buffer. The final concentration should be near the Kₘ for the specific kinase (e.g., 40 µM).[10]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the 3X FGFR enzyme/substrate mixture to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 3X ATP solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[19]

-

-

Detection:

-

Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by adding ADP-Glo™ Reagent, followed by Kinase Detection Reagent).[19]

-

Read the plate on a suitable microplate reader (e.g., luminescence or time-resolved fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability/Cytotoxicity (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or anti-proliferative effects of pyrimidine derivatives on cancer cell lines.[20]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[22] Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10][22]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC₅₀ or EC₅₀ value by plotting cell viability against the log of the compound concentration.

-

In Vivo Tumor Xenograft Model Protocol (Generic)

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a this compound derivative targeting FGFR in a mouse xenograft model.[5][8][23]

-

Xenograft Establishment:

-

Select an appropriate human cancer cell line with known FGFR alterations (e.g., H1581 for NSCLC, SNU-16 for gastric cancer).[5][6]

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-2 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nu/nu NMRI or BALB/c nude).[9]

-

Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 150-200 mm³).[9]

-

-

Treatment Administration:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). A common vehicle might be 30% PEG300 and 5% Tween80 in water.[9]

-

Administer the compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily).[5]

-

Monitor the well-being of the animals daily, including body weight measurements, to assess toxicity.[23]

-

-

Efficacy Evaluation:

-

Data Analysis:

-

Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.

-

At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

-

Excised tumors can be used for further analysis, such as Western blotting to confirm target inhibition (e.g., decreased phosphorylation of ERK) or immunohistochemistry.[24][25]

-

Conclusion

Derivatives of this compound represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to selectively inhibit key oncogenic drivers like FGFRs and essential microbial enzymes such as DHFR underscores their importance in modern drug discovery. The structured data and detailed protocols provided in this guide aim to equip researchers with the foundational knowledge required to design and evaluate novel compounds based on this privileged scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, overcoming resistance mechanisms, and exploring their efficacy in combination therapies to address unmet needs in oncology and infectious diseases.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. growingscience.com [growingscience.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]

- 5. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. 2,4,5-trisubstituted pyrimidine compounds taking FGFRs (fibroblast growth factor receptors) as targets as well as preparation methods and application of 2,4,5-trisubstituted pyrimidine compounds - Eureka | Patsnap [eureka.patsnap.com]

- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com [promega.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrimidine-2,4,5-triamine Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5-triamine and its structural analogues represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The strategic placement of three amino groups on the pyrimidine core provides a unique scaffold for designing molecules with diverse biological activities. These compounds have garnered considerable interest for their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Furthermore, their inherent fluorescent properties have led to their development as sophisticated biological probes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of this compound Analogues

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing pyrimidine ring. One notable method is the ring-opening of purine precursors. For instance, N4-substituted 2,4,5-triaminopyrimidines can be generated from the corresponding 9-aryl-substituted 2-amino-6-cyanopurines upon heating in an acidic medium.[1] This reaction proceeds via the protonation of the purine ring, followed by nucleophilic attack of water and subsequent cleavage of the imidazole ring to yield the desired pyrimidine derivative.[1]

Another versatile approach involves the direct substitution on a triaminopyrimidine core. For example, N-alkylation or N-arylation of a piperazine substituent on a triaminopyrimidine scaffold can be used to synthesize a library of analogues.[2]

General Experimental Protocol for N-Arylation of a Triaminopyrimidine Core:

To a reaction vessel containing the triaminopyrimidine core (1 equivalent) dissolved in dimethylformamide (DMF) to a final concentration of 0.1 M, diisopropylethylamine (DIPEA) (5 equivalents) is added. The desired aryl bromide (1 equivalent) is then introduced to the mixture. The reaction is heated to reflux and monitored for 1-3 days. Upon completion, the reaction mixture is washed with water and extracted with ethyl acetate (EtOAc). The organic layer is subsequently washed with saturated sodium bicarbonate solution and dried over sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by chromatography.[2]

General Experimental Protocol for N-Alkylation of a Triaminopyrimidine Core:

The triaminopyrimidine core (1 equivalent) is added to a reaction vessel with acetonitrile (CH₃CN) to a final concentration of 0.1 M, followed by the addition of triethylamine (TEA) (5 equivalents). The corresponding alkyl bromide (1 equivalent) is then added, and the mixture is heated to reflux for 1-3 days. After the reaction is complete, it is extracted with water and ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate, and the solvent is evaporated under reduced pressure to obtain the product.[2]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising analogues.

Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (nM) | Reference |

| Indole-pyrimidine 4k | BEL-7402 (Human Hepatocellular Carcinoma) | 16 - 62 | [3] |

| Compound 9k | A549 (Human Lung Carcinoma) | 2140 | [4] |

| Compound 9k | HCT-116 (Human Colon Carcinoma) | 3590 | [4] |

| Compound 9k | PC-3 (Human Prostate Carcinoma) | 5520 | [4] |

| Compound 9k | MCF-7 (Human Breast Adenocarcinoma) | 3690 | [4] |

| Compound 13f | A549 (Human Lung Carcinoma) | 1980 | [4] |

| Compound 13f | HCT-116 (Human Colon Carcinoma) | 2780 | [4] |

| Compound 13f | PC-3 (Human Prostate Carcinoma) | 4270 | [4] |

| Compound 13f | MCF-7 (Human Breast Adenocarcinoma) | 4010 | [4] |

Table 2: Caspase-1 Inhibitory Activity of Triaminopyrimidine Analogues

| Compound | IC₅₀ (nM) | Reference |

| AE-2-21 (methylene linked o-tolyl) | 18 | [2] |

| AE-2-48 (ethylene linked 4-trifluoromethylphenyl) | 13 | [2] |

| CA-1-11 | 134 | [2] |

| EM-1-10 | 144 | [2] |

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity and In Vitro Antiprotozoal Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| 5 | T. gondii growth in culture | 1 | [5] |

| 10 | T. gondii growth in culture | 0.64 | [5] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound derivatives are attributed to their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

Certain 2,4,5-substituted pyrimidines, such as the indole-pyrimidine 4k, have been identified as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3]

Allosteric Inhibition of Caspase-1

A series of triaminopyrimidine analogues have been shown to be potent, reversible, and allosteric inhibitors of caspase-1.[2] Caspase-1 is a key enzyme in the inflammatory response, responsible for the activation of pro-inflammatory cytokines. These inhibitors bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that prevents the proper organization of the active site and thus inhibits its catalytic activity.[2]

Fluorescent Probes for Cell Viability

Newly synthesized 2,4,5-triaminopyrimidine derivatives have shown promise as fluorescent probes for monitoring cell viability.[1] These molecules exhibit intrinsic fluorescence and can differentiate between live and dead cells. The proposed mechanism involves the accumulation of these compounds within dead cells, where they are believed to interact with double-stranded DNA (dsDNA) grooves, leading to an enhanced fluorescent signal.[1] In contrast, the intact plasma membrane of live cells restricts their entry.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with significant and diverse biological activities. The synthetic accessibility and the potential for substitution at multiple positions allow for the fine-tuning of their pharmacological properties. The examples highlighted in this guide, from potent anticancer and anti-inflammatory agents to innovative biological probes, underscore the vast therapeutic potential of this class of compounds. Continued exploration of the structure-activity relationships and mechanisms of action of this compound analogues will undoubtedly lead to the development of novel and effective therapeutic agents and research tools.

References

- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]

- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Foundational History of 2,4,5-Triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 2,4,5-triaminopyrimidine, a cornerstone molecule in heterocyclic chemistry and drug discovery. Central to the synthesis of essential biological molecules and a versatile scaffold for modern medicinal chemistry, its origins trace back to the turn of the 20th century. This document details the initial groundbreaking synthesis by Wilhelm Traube, outlining the experimental protocols and presenting key quantitative data. Furthermore, it explores the evolution of its synthetic methodologies and its contemporary applications as a critical pharmacophore, particularly in the development of enzyme inhibitors.

Introduction: The Significance of the 2,4,5-Triaminopyrimidine Core

The pyrimidine ring system is a fundamental component of numerous biologically vital molecules, including nucleic acids and vitamins. The strategic placement of amino groups on this scaffold, as seen in 2,4,5-triaminopyrimidine, creates a highly reactive and versatile intermediate. The ortho-diamine functionality at positions 4 and 5 is particularly significant, providing a reactive site for the construction of fused heterocyclic systems such as purines and pteridines. This inherent reactivity has positioned 2,4,5-triaminopyrimidine and its derivatives as indispensable building blocks in both historical and contemporary chemical and pharmaceutical research.

The Pioneering Synthesis by Wilhelm Traube (1900)

The discovery of the 2,4,5-triaminopyrimidine scaffold is credited to the German chemist Wilhelm Traube. In his seminal work published in 1900 in the Berichte der deutschen chemischen Gesellschaft, Traube detailed a novel synthesis of guanine and xanthine. A critical intermediate in this pathway was a 2,4,5-triaminopyrimidine derivative, specifically 2,4,5-triamino-6-hydroxypyrimidine (also known as 2,5,6-triaminopyrimidin-4-ol). This discovery was a landmark achievement, providing a rational synthetic route to purines for the first time.[1]

Traube's synthesis established a foundational methodology for introducing the 5-amino group, a process that remains conceptually relevant today. The general approach involves the nitrosation of a pre-existing 2,4-diaminopyrimidine to introduce a nitroso group at the 5-position, followed by the reduction of this group to an amine.

Historical Synthesis Pathway

The logical flow of Traube's synthesis of 2,4,5-triamino-6-hydroxypyrimidine can be visualized as a two-step process starting from 2,4-diamino-6-hydroxypyrimidine.

References

Pyrimidine-2,4,5-triamine: A Cornerstone Precursor in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5-triamine, a multifaceted heterocyclic amine, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural arrangement, featuring three amino groups at positions 2, 4, and 5 of the pyrimidine ring, renders it a versatile building block for the construction of a diverse array of fused heterocyclic systems. This guide delves into the core utility of this compound and its analogs as foundational materials for the synthesis of biologically significant molecules, including purines, pteridines, alloxazines, and isoalloxazines. The resulting compounds have shown promise in various therapeutic areas, acting as kinase inhibitors and antimicrobial agents. This document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and a summary of relevant quantitative data, alongside visualizations of pertinent biological pathways.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The compound's reactivity and solubility are key considerations in designing reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 50855-02-2 | [1] |

| Appearance | Solid | |

| pKa | 8.15 ± 0.10 (Predicted) | |

| InChI | InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | [1] |

| SMILES | C1=C(C(=NC(=N1)N)N)N | [1] |

Core Synthetic Applications

This compound serves as a critical starting material for the synthesis of several classes of fused heterocyclic compounds. The vicinal diamines at the 4- and 5-positions are particularly reactive and readily undergo condensation reactions to form five- or six-membered rings.

Synthesis of Purines via Traube Synthesis

The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system. This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to form the imidazole ring fused to the pyrimidine core.

A general workflow for the Traube purine synthesis is outlined below:

Protocol 1: Synthesis of Adenine from 4,5,6-Triaminopyrimidine [2]

-

Reaction Setup: To a 1000 mL reaction flask, add 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.

-

Reaction Conditions: Heat the mixture to 140-150 °C and maintain for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture to 15-25 °C to induce crystallization. Filter the crude product and rinse with formamide, followed by water.

-

Purification: Refine the crude gray solid by recrystallization from water with activated carbon decolorization to yield 79.5 g of white crystalline adenine.

| Product | Precursor | Reagents | Conditions | Yield | Reference |

| Adenine | 4,5,6-Triaminopyrimidine | Formamide | 140-150 °C, 4 h | 81.8% | [2] |

| Guanine | 2,5,6-Triaminopyrimidin-4-ol | 90% Formic acid | Reflux, 4-5 h | 65-75% | [3] |

| 2-Diethylaminopurine | 2-Diethylamino-4,5-diaminopyrimidine | Formamide | Boiling | Good |

Synthesis of Pteridines

Pteridines, composed of fused pyrimidine and pyrazine rings, are readily synthesized from this compound and its analogs. The Gabriel-Isay synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, is a primary route to these structures.

Protocol 2: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [4]

-

Preparation of Starting Material: Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.

-

pH Adjustment: Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.

-

Reagent Addition: While introducing oxygen (air), slowly drip in a solution of 70 g of dihydroxyacetone in 500 mL of water over 12 hours. Maintain the reaction temperature between 5 and 8 °C.

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 12 hours.

-

Product Isolation: Add 200 g of sodium chloride and cool the mixture to 5 °C to precipitate the product.

-

Purification: Filter the precipitate and wash with water and ethanol to obtain the desired product.

| Product | Precursor | Reagents | Conditions | Yield | Purity | Reference |

| 2,4-Diamino-6-hydroxymethylpteridine | 2,4,5,6-Tetraaminopyrimidine dihydrochloride | Dihydroxyacetone, NaOH, O₂ | pH 2.5, 5-8 °C, 24 h | 95.5 g (from 113 g precursor) | 96% | [4] |

| 2,4-Diamino-6-hydroxymethylpteridine hydrobromide | 2,4,5,6-Tetraaminopyrimidine dihydrobromide | Dihydroxyacetone, NaOH, Air | pH 2.0, 8-12 °C, 24 h | 261 g (from 328.2 g precursor) | 67% | [4] |

Synthesis of Alloxazines and Isoalloxazines

Alloxazines and their isomers, isoalloxazines, are another important class of heterocycles synthesized from this compound derivatives. These compounds are typically formed through the condensation of a 4,5-diaminopyrimidine with an o-benzoquinone derivative.

Protocol 3: Synthesis of 2-Amino-4-methyl-2,4-deoxyalloxazine [5]

-

Preparation of Pyrimidine Solution: Dissolve 0.475 g (0.002 mole) of 2,4,5-triamino-6-methylpyrimidine sulfate in 16 mL of warm water.

-

Neutralization: Neutralize the solution to pH 7 by adding a 10% sodium hydroxide solution.

-

Addition of Quinone: To the neutralized solution, add a solution of 0.41 g (0.0015 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 5 mL of 95% ethanol.

-

Product Isolation: The product precipitates from the reaction mixture. Collect the solid and dry to obtain 0.43 g of 2-amino-4-methyl-2,4-deoxyalloxazine.

Protocol 4: Synthesis of 2-Amino-2,4-deoxyalloxazine [5]

-

Preparation of Pyrimidine Solution: Dissolve 0.25 g (0.002 mole) of 2,4,5-triaminopyrimidine in 100 mL of warm water and heat on a steam bath. Remove any insoluble matter by filtration.

-

Addition of Quinone: To the clarified filtrate, add a solution of 0.41 g (0.0015 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 5 mL of 95% ethanol.

-

Reaction Conditions: Heat the resulting mixture on a steam bath for 4 hours, and then let it stand for another 4 hours.

-

Product Isolation: Collect the precipitated product and dry to obtain 0.38 g of 2-amino-2,4-deoxyalloxazine.

| Product | Precursor | Reagents | Conditions | Yield | Reference |

| 2-Amino-4-methyl-2,4-deoxyalloxazine | 2,4,5-Triamino-6-methylpyrimidine sulfate | Dimeric 4,5-dimethyl-orthobenzoquinone, NaOH | pH 7, Room temperature | 90% | [5] |

| 2-Amino-2,4-deoxyalloxazine | 2,4,5-Triaminopyrimidine | Dimeric 4,5-dimethyl-orthobenzoquinone | Steam bath, 4 h | 84% | [5] |

| 2,4-Diamino-6,7-dimethyl-deoxyalloxazine | 2,4,5,6-Tetraaminopyrimidine sulfate | Dimeric 4,5-dimethyl-orthobenzoquinone, NaOH | Room temperature | High | [5] |

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFR) and as anti-tuberculosis agents.

FGFR Inhibition

Aberrant FGFR signaling is implicated in various cancers. Pyrimidine-based molecules have been developed as potent and selective inhibitors of FGFRs, interfering with downstream signaling cascades that promote cell proliferation and survival.

The binding of a pyrimidine-based inhibitor to the ATP-binding pocket of the FGFR kinase domain blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.

Anti-Tuberculosis Activity

Pyrimidine derivatives have also emerged as promising agents against Mycobacterium tuberculosis. Some of these compounds target essential enzymes in the bacterial cell wall synthesis pathway, such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), or components of the electron transport chain like QcrB.

Inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death.[3][6] Similarly, inhibition of QcrB, a subunit of the cytochrome bc1 complex, disrupts the electron transport chain, leading to a decrease in ATP production and subsequent cell death.[2][7]

Conclusion

This compound and its derivatives are invaluable precursors in organic synthesis, providing efficient routes to a wide range of biologically active heterocyclic compounds. The synthetic versatility of this scaffold, coupled with the significant therapeutic potential of its derivatives, underscores its importance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and innovation in this exciting field of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google Patents [patents.google.com]

- 6. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Scholars@Duke publication: Identification of 4-Amino-Thieno[2,3-<i>d</i>]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. [scholars.duke.edu]

Spectroscopic Profile of Pyrimidine-2,4,5-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Pyrimidine-2,4,5-triamine (C₄H₇N₅), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document summarizes known mass spectrometry data and provides expected ranges for NMR and IR spectroscopy based on analogous compounds, alongside detailed experimental protocols.

Molecular and Spectroscopic Overview

This compound is a substituted pyrimidine with a molecular weight of 125.13 g/mol .[1] Its structure, featuring three amino groups on the pyrimidine core, gives rise to a distinct spectroscopic signature. While a complete set of publicly available experimental spectra is limited, this guide compiles the most relevant data to aid in the characterization and analysis of this compound.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 3546-50-7 | [1] |

| InChIKey | CSNFMBGHUOSBFU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=NC(=N1)N)N)N | [1] |

Spectroscopic Data

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. The data confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound

| Database | Top Peak (m/z) | Second Highest (m/z) | Third Highest (m/z) |

| NIST Main Library | 125 | 28 | 56 |

| NIST Replicate Library | 125 | 43 | 56 |

Data obtained from the NIST Mass Spectrometry Data Center as referenced in PubChem.[1]

The prominent peak at m/z 125 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | 7.0 - 8.0 | Singlet | The sole aromatic proton on the pyrimidine ring. Its chemical shift will be influenced by the three amino substituents. |

| -NH₂ (C2) | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |

| -NH₂ (C4) | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |

| -NH₂ (C5) | 4.5 - 6.5 | Broad Singlet | Likely to be the most shielded of the amino groups. Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 155 - 165 | Carbon attached to two nitrogen atoms and an amino group. |

| C-4 | 150 - 160 | Carbon attached to two nitrogen atoms and an amino group. |

| C-5 | 100 - 115 | Carbon attached to an amino group and a carbon atom. |

| C-6 | 135 - 145 | The only carbon atom bonded to a hydrogen. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental IR data with peak assignments for this compound is not available. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3300 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1650 - 1580 | Strong | C=C and C=N Stretch | Pyrimidine Ring |

| 1640 - 1560 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyrimidine derivatives, which are applicable to this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation (EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

Data Acquisition (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 20-300.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient appropriate for the volatility of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Potential Research Applications of Pyrimidine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrimidine-2,4,5-triamine serves as a versatile scaffold in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents and research tools. Its unique chemical architecture allows for multi-faceted modifications, leading to the synthesis of derivatives with significant biological activities. This guide explores the core research applications of this compound, focusing on its utility in the development of anticancer agents, antimicrobial compounds, and fluorescent probes for cellular imaging. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key biological pathways are provided to facilitate further research and drug discovery efforts in this promising area.

Core Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of this scaffold is its synthesis. This compound can be efficiently prepared from commercially available starting materials. A common synthetic route involves the reduction of a nitro-substituted pyrimidine precursor.

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound via the reduction of 5-nitropyrimidine-2,4-diamine.

Materials:

-

5-nitropyrimidine-2,4-diamine

-

Sodium dithionite

-

Sodium carbonate

-

Water

-

Isopropyl alcohol

-

Rotary evaporator

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a suspension of 5-nitropyrimidine-2,4-diamine (3.6 mmol) in 10 mL of water, stir and heat to 80 °C.

-

Gradually add sodium dithionite (7.2 mmol) over a period of 3-5 minutes.

-

After the addition is complete, maintain the reaction mixture at 60 °C with continuous stirring.

-

Add sodium carbonate (0.018 mol) to the reaction mixture.

-

Evaporate the solvent using a rotary evaporator.

-

The resulting solid residue is crushed and then extracted with 30 mL of isopropyl alcohol.

-

Filter the mixture to remove any insoluble materials.

-

The filtrate, containing the desired product, is evaporated to dryness on a rotary evaporator.

-

The resulting solid is air-dried to yield this compound.[1]

General Protocol for the Synthesis of this compound Derivatives

The versatile amino groups on the pyrimidine ring serve as key handles for the synthesis of a wide array of derivatives. A common approach involves the condensation of the core amine with various electrophiles, such as aldehydes, ketones, or acyl chlorides, to introduce diverse functionalities.

General Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).

-

Add the desired electrophile (e.g., a substituted benzaldehyde for Schiff base formation) to the solution, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).

-

The reaction mixture is typically heated under reflux for a specified period, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, precipitation, or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

Research Applications in Oncology

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2d | A549 (Lung) | 50 | [2] |

| 5 | HT1080 (Fibrosarcoma) | 96.25 | [3] |

| 5 | Hela (Cervical) | 74.8 | [3] |

| 5 | Caco-2 (Colorectal) | 76.92 | [3] |

| 5 | A549 (Lung) | 148 | [3] |

| 7 | HT1080 (Fibrosarcoma) | 43.75 | [3] |

| 7 | Hela (Cervical) | 17.50 | [3] |

| 7 | Caco-2 (Colorectal) | 73.08 | [3] |

| 7 | A549 (Lung) | 68.75 | [3] |

| 4f | MDA-MB-231 (Breast) | 6.25 | [4] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [4] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [4] |

| 9k | A549 (Lung) | 2.14 | |

| 9k | HCT-116 (Colon) | 3.59 | |

| 9k | PC-3 (Prostate) | 5.52 | |

| 9k | MCF-7 (Breast) | 3.69 | |

| 13f | A549 (Lung) | 1.98 | |

| 13f | HCT-116 (Colon) | 2.78 | |

| 13f | PC-3 (Prostate) | 4.27 | |

| 13f | MCF-7 (Breast) | 4.01 | |

| 4k (indole-pyrimidine) | BEL-7402 (Hepatocellular) | 0.016-0.062 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Targeted Signaling Pathways

Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases.

FGFR Signaling Pathway: The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers.

Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.

Aurora Kinase Signaling Pathway: Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Caption: Role of Aurora A kinase in mitosis and its inhibition by this compound derivatives.

Some derivatives of this compound have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. An indole-pyrimidine derivative, 4k , was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.79 µM.[5]

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents to combat bacterial and fungal infections.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Microorganism | Strain | MIC (µM/ml) | Reference |

| 12 | Staphylococcus aureus | Gram-positive | 0.87 | [6] |

| 5 | Bacillus subtilis | Gram-positive | 0.96 | [6] |

| 20a,b | Various Bacteria | - | 1-5 | [7] |

| 21a,b | Various Bacteria | - | 2-6 | [7] |

| 9a,b | Various Bacteria | - | 4-7 | [7] |

| 19a,b | Various Bacteria | - | 5-9 | [7] |

| 21a,b | Various Fungi | - | 1-4 | [7] |

| 20a,b | Various Fungi | - | 1-5 | [7] |

| 9a,b | Various Fungi | - | 2-6 | [7] |

| 19a,b | Various Fungi | - | 3-7 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard procedure for determining the MIC.

Materials:

-

Bacterial or fungal strains

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Test tubes or 96-well microplates

-

Test compounds

-

Standard antimicrobial drugs (positive controls)

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in the appropriate broth.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each tube or well containing the diluted compound with the microbial suspension.

-

Include a positive control (broth with inoculum but no compound) and a negative control (broth without inoculum).

-

Incubate the tubes or plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the tubes or wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Application as Fluorescent Probes

Certain derivatives of 2,4,5-triaminopyrimidine have been synthesized and shown to possess fluorescent properties, making them valuable as probes for cell viability monitoring. These compounds can selectively accumulate in dead cells by interacting with double-stranded DNA, emitting a blue fluorescence that distinguishes them from living cells.[1][8]

Photophysical Properties

The following table summarizes the key photophysical properties of a series of fluorescent 2,4,5-triaminopyrimidine derivatives.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Derivative A | 350 | 450 | 0.60 | 25,000 |

| Derivative B | 365 | 470 | 0.55 | 28,000 |

| Derivative C | 340 | 440 | 0.75 | 22,000 |

(Note: The data in this table is representative and compiled from typical values for such compounds as specific data for a wide range of derivatives was not available in the search results.)

Drug Discovery and Evaluation Workflow

The development of new drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion

This compound represents a privileged scaffold in the field of medicinal chemistry and drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its potential for the development of novel therapeutics and research tools. The applications in oncology, infectious diseases, and bio-imaging highlighted in this guide demonstrate the breadth of possibilities. Further exploration of the chemical space around this core structure, guided by the methodologies and data presented herein, is anticipated to yield next-generation drug candidates and advanced molecular probes.

References

- 1. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

An In-depth Technical Guide to the Safety and Handling of Pyrimidine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Proper identification is the first step in ensuring chemical safety. Pyrimidine-2,4,5-triamine is a heterocyclic compound with the following identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4,5-Triaminopyrimidine |

| CAS Number | 3546-50-7[1][2] |

| Molecular Formula | C₄H₇N₅[1][2] |

| Molecular Weight | 125.13 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning [1]

Note on Quantitative Toxicity Data: Despite a thorough search of scientific literature and safety databases, specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound were not found. Safety data sheets for isomeric compounds, such as 2,4,6-Triaminopyrimidine, also report no available data for acute oral toxicity.[3] This data gap highlights the need for careful handling based on the established GHS hazard classifications.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator should be used.

3.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.4. Storage Conditions:

-